(+)-Prosopinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

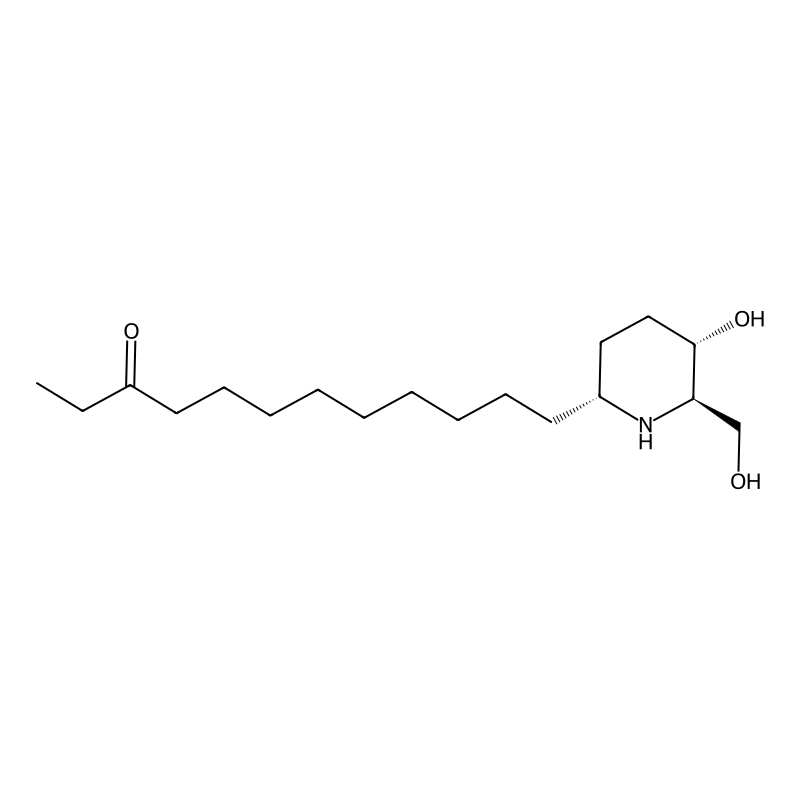

(+)-Prosopinine is a piperidine alkaloid characterized by its unique structural features, including a hydroxypiperidine framework. Its molecular formula is , and it contains specific functional groups such as a hydroxy group at position C-3, a hydroxymethyl group at C-2, and an 8-hydroxydecyl group at C-6 . This compound is primarily derived from the pods of the Prosopis juliflora plant, which is known for its various bioactive alkaloids. Prosopinine is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (+)-prosopinine includes various transformations typical of piperidine alkaloids. One significant reaction pathway involves the intramolecular Mannich reaction, which can lead to the formation of related compounds . Additionally, prosopinine can undergo aza-annulation processes, which are instrumental in constructing complex hydroxylated alkaloids . These reactions highlight the versatility of prosopinine in synthetic organic chemistry.

(+)-Prosopinine has been studied for its biological properties, particularly its effects on metabolic processes in livestock. Research indicates that it may influence methane production in ruminants when included in their diet, suggesting potential applications in improving feed efficiency and reducing greenhouse gas emissions from agriculture . Furthermore, as a piperidine alkaloid, it may exhibit various pharmacological activities, although specific studies on its direct effects on human health remain limited.

The synthesis of (+)-prosopinine has been explored through several methodologies. A notable approach involves the aza-annulation reaction, which allows for the construction of this compound from simpler precursors . Other synthetic routes may include modifications of existing piperidine structures to introduce the necessary functional groups characteristic of prosopinine. The detailed methodologies for synthesizing (+)-prosopinine can vary based on desired yields and purity levels.

The applications of (+)-prosopinine extend beyond its biological activity. In agricultural contexts, it is being investigated for its potential to enhance animal nutrition and reduce methane emissions during digestion . Additionally, due to its structural characteristics as a piperidine alkaloid, it may serve as a lead compound for developing new pharmaceuticals targeting various biological pathways.

Several compounds share structural similarities with (+)-prosopinine, primarily within the class of piperidine alkaloids. These include:

- Juliprosopine: A major constituent found alongside prosopinine in Prosopis juliflora, known for similar biological activities.

- Juliprosinine: Another piperidine alkaloid that exhibits structural similarities but varies in biological properties.

- Juli floridine: A related compound that may share some pharmacological effects but differs significantly in structure and activity.

Comparison TableCompound Molecular Formula Key Features Biological Activity (+)-Prosopinine Hydroxypiperidine structure Potential methane reduction Juliprosopine Major alkaloid from Prosopis Antimicrobial properties Juliprosinine Similar structure to prosopinine Limited studies available Juli floridine Hydroxylated derivative Antioxidant properties

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (+)-Prosopinine | Hydroxypiperidine structure | Potential methane reduction | |

| Juliprosopine | Major alkaloid from Prosopis | Antimicrobial properties | |

| Juliprosinine | Similar structure to prosopinine | Limited studies available | |

| Juli floridine | Hydroxylated derivative | Antioxidant properties |

This comparison highlights the unique aspects of (+)-prosopinine while situating it within the broader context of piperidine alkaloids. Each compound exhibits distinct features and potential applications, underscoring the diversity within this chemical class.

Molecular Architecture and Functional Groups

(+)-Prosopinine is a piperidine alkaloid with the molecular formula C₁₆H₃₃NO₃ and a molecular weight of 287.44 grams per mole [1]. The compound exhibits a complex molecular architecture characterized by a substituted piperidine ring system bearing multiple functional groups that define its chemical and biological properties [1].

The core structural framework of (+)-prosopinine consists of a six-membered piperidine ring containing one nitrogen atom and five carbon atoms [1] [12]. This heterocyclic amine serves as the central scaffold upon which various substituents are attached, creating the distinctive molecular topology of this alkaloid [12]. The piperidine ring adopts a chair conformation, similar to cyclohexane, which provides optimal spatial arrangement for the attached functional groups [13].

The functional group analysis reveals three distinct hydroxyl groups positioned at strategic locations within the molecule [1]. A primary hydroxyl group is present as part of a hydroxymethyl substituent at the C-2 position of the piperidine ring [1] [12]. Additionally, a secondary hydroxyl group is located at the C-3 position, contributing to the compound's polar character [1] [12]. The third hydroxyl functionality is situated on the alkyl side chain at the C-8 position of the decyl substituent [1].

The most prominent structural feature is the 8-hydroxydecyl group attached at the C-6 position of the piperidine ring [1] [12]. This long-chain aliphatic substituent extends from the ring system and terminates with a hydroxyl group, creating an amphiphilic character that influences the compound's physicochemical properties [1]. The systematic name (2R,3R,6R)-6-(8-hydroxydecyl)-2-(hydroxymethyl)piperidin-3-ol accurately describes the complete structural arrangement [1] [3].

| Functional Group | Position | Chemical Environment |

|---|---|---|

| Hydroxymethyl | C-2 | Primary alcohol attached to piperidine ring |

| Hydroxyl | C-3 | Secondary alcohol on piperidine ring |

| 8-Hydroxydecyl | C-6 | Long-chain alkyl substituent with terminal hydroxyl |

| Piperidine nitrogen | N-1 | Secondary amine within six-membered ring |

The molecular architecture exhibits specific stereochemical features with three defined chiral centers at positions C-2, C-3, and C-6 of the piperidine ring [1] [7]. These stereogenic centers contribute to the compound's three-dimensional structure and determine its absolute configuration [7]. The presence of multiple hydroxyl groups creates extensive hydrogen bonding possibilities, influencing both intramolecular conformational preferences and intermolecular interactions [1].

Spectroscopic analysis indicates that the compound possesses characteristic vibrational frequencies corresponding to its functional groups [28] [30]. The hydroxyl groups exhibit broad absorption bands in the infrared spectrum, while the piperidine nitrogen contributes to the basic character of the molecule [28]. The extended alkyl chain provides hydrophobic character that balances the polar hydroxyl functionalities [1].

Absolute Configuration Determination

The absolute configuration of (+)-prosopinine has been definitively established as (2R,3R,6R) through comprehensive stereochemical analysis employing multiple analytical techniques [7] [8]. The determination of absolute stereochemistry in this piperidine alkaloid required sophisticated methodological approaches due to the presence of multiple chiral centers and the complexity of the molecular framework [7].

Horeau's method of kinetic resolution played a crucial role in establishing the absolute stereochemical configuration of prosopinine [7]. This technique utilizes the differential reaction rates of enantiomeric substrates with chiral reagents to determine absolute configuration [7]. The C-3 hydroxyl position of prosopinine was specifically employed in this analysis, enabling the determination of the configuration at all three chiral centers on the piperidine ring [7].

The stereochemical assignment reveals that the hydroxymethyl group at C-2 adopts the R configuration, positioning this substituent in a specific spatial orientation relative to the ring system [1] [7]. The hydroxyl group at C-3 similarly exhibits R configuration, creating a defined stereochemical relationship between adjacent chiral centers [7]. The alkyl side chain at C-6 also maintains R configuration, completing the (2R,3R,6R) absolute stereochemical assignment [7].

Nuclear magnetic resonance spectroscopy provided additional confirmation of the stereochemical arrangement through coupling constant analysis [7]. The formation of O,O-benzylidene derivatives facilitated the determination of relative stereochemistry by revealing trans relationships between substituents at C-2 and C-3, as well as between C-2 and C-6 positions [7]. These coupling patterns, observed in one-dimensional proton nuclear magnetic resonance spectra, provided crucial stereochemical information [7].

| Chiral Center | Absolute Configuration | Substituent | Stereochemical Relationship |

|---|---|---|---|

| C-2 | R | Hydroxymethyl | Trans to C-3 and C-6 |

| C-3 | R | Hydroxyl | Trans to C-2, cis to C-6 |

| C-6 | R | 8-Hydroxydecyl | Trans to C-2, cis to C-3 |

The optical rotation of (+)-prosopinine exhibits a positive value, consistent with the established absolute configuration [9]. This optical activity results from the asymmetric arrangement of substituents around the three chiral centers, creating a non-superimposable mirror image relationship with its enantiomer [9]. The magnitude and sign of the specific rotation provide additional confirmation of the stereochemical assignment [9].

Synthetic approaches to (+)-prosopinine have further validated the absolute configuration through stereocontrolled total synthesis [15] [35]. These synthetic routes employed chiral starting materials and stereoselective reactions to construct the target molecule with defined stereochemistry [15] [35]. The successful synthesis of (+)-prosopinine with matching physical and spectroscopic properties confirmed the proposed absolute configuration [35].

The determination of absolute configuration in (+)-prosopinine represents a significant achievement in alkaloid stereochemistry, providing a foundation for understanding structure-activity relationships and enabling the rational design of synthetic analogues [7] [35]. The established stereochemical framework serves as a reference point for comparative studies with related piperidine alkaloids [7].

Comparative Analysis with Related Alkaloids

(+)-Prosopinine belongs to a distinctive family of piperidine alkaloids isolated from Prosopis africana, sharing structural similarities with several related compounds while maintaining unique stereochemical and functional group characteristics [8] [11] [20]. The comparative analysis reveals both conserved structural motifs and distinctive features that differentiate prosopinine from its alkaloid relatives [11] [20].

Prosopine represents the most closely related alkaloid to prosopinine, sharing the identical piperidine ring system and substitution pattern [4] [8]. However, prosopine differs significantly in its side chain composition, containing a molecular formula of C₁₈H₃₇NO₃ compared to prosopinine's C₁₆H₃₃NO₃ [4] [9]. The key structural difference lies in the presence of a 12-carbon side chain in prosopine versus the 10-carbon chain in prosopinine [4] [8]. Additionally, prosopine contains a ketone functionality at the C-11 position of its side chain, contrasting with the hydroxyl group at C-8 in prosopinine [4] [8].

Prosophylline constitutes another important member of this alkaloid family, exhibiting the same (2R,3R,6R) absolute configuration as prosopinine [8] [20]. The molecular formula of prosophylline matches that of prosopinine (C₁₆H₃₃NO₃), indicating identical molecular compositions [20]. However, prosophylline differs in the oxidation state of its side chain, containing a ketone group where prosopinine possesses a hydroxyl group [8] [20]. This functional group variation significantly impacts the physicochemical properties and potential biological activities of these compounds [20].

| Alkaloid | Molecular Formula | Side Chain Length | Side Chain Functionality | Absolute Configuration |

|---|---|---|---|---|

| (+)-Prosopinine | C₁₆H₃₃NO₃ | 10 carbons | 8-Hydroxyl | (2R,3R,6R) |

| Prosopine | C₁₈H₃₇NO₃ | 12 carbons | 11-Hydroxyl | (2R,5S,6R) |

| Prosophylline | C₁₆H₃₃NO₃ | 10 carbons | 8-Ketone | (2R,3R,6R) |

| Prosafrinine | C₁₆H₃₁NO₂ | 10 carbons | Unsaturated | (2R,3R,6R) |

The stereochemical comparison reveals significant differences among these alkaloids despite their structural similarities [8] [11]. While prosopinine maintains the (2R,3R,6R) configuration, prosopine exhibits a different stereochemical arrangement at the C-3 position, adopting a (2R,5S,6R) configuration [8] [9]. This stereochemical variation results from different biosynthetic pathways or synthetic approaches employed in their formation [8].

Prosafrinine represents another related alkaloid with the molecular formula C₁₆H₃₁NO₂, containing two fewer hydrogen atoms than prosopinine due to the presence of unsaturation in its side chain [11] [15]. The absolute configuration of prosafrinine matches that of prosopinine at (2R,3R,6R), suggesting similar biosynthetic origins or stereochemical control mechanisms [15].

The functional group analysis across this alkaloid family reveals conserved features and distinctive variations [11] [39]. All compounds maintain the characteristic 2-hydroxymethyl and 3-hydroxyl substituents on the piperidine ring, indicating a common biosynthetic origin or synthetic strategy [39]. The primary structural variations occur in the side chain region, where different chain lengths, oxidation states, and degrees of unsaturation create distinct molecular entities [39].

Biological activity comparisons among these alkaloids demonstrate structure-activity relationships that correlate with their molecular differences [11] [24]. The presence of different functional groups in the side chains influences their pharmacological profiles, with hydroxyl groups contributing to different activity patterns compared to ketone functionalities [24]. These variations provide insights into the molecular basis of biological activity and guide the development of synthetic analogues [24].